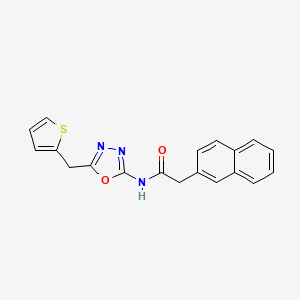

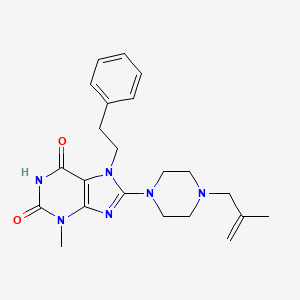

![molecular formula C21H18FN3O6 B2906894 3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one CAS No. 714262-97-2](/img/structure/B2906894.png)

3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

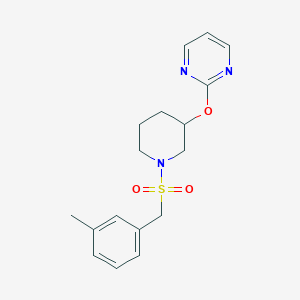

The compound is a complex organic molecule that contains a piperazine ring, a fluorophenyl group, a methoxy group, and a nitrochromenone group . Piperazine is a cyclic organic compound that is often used in the synthesis of various pharmaceuticals . The fluorophenyl group is a common motif in medicinal chemistry, known for its ability to modulate the biological activity of various compounds . Methoxy groups are often used in drug design to increase the lipophilicity of a compound, which can improve its pharmacokinetic properties . Nitrochromenones are a type of organic compound that contain a chromenone core with a nitro group attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the fluorophenyl group, the methoxy group, and the nitrochromenone group . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the piperazine ring might undergo reactions typical of secondary amines, while the fluorophenyl group might participate in reactions typical of aromatic halides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure . For example, the presence of the fluorophenyl group might increase the compound’s lipophilicity, which could affect its solubility and distribution in the body .Scientific Research Applications

Synthesis and Radiolabeling for Imaging

Research on compounds related to 3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one has focused on their synthesis and potential applications in imaging. For instance, derivatives like [18F]GBR13119 have been synthesized for use as radiotracers aimed at the presynaptic dopamine uptake system, providing a tool for neurological studies and potentially aiding in the diagnosis of conditions like Parkinson's disease (Kilbourn & Haka, 1988).

Antibacterial Properties

Further exploration into the chemical structure has revealed antibacterial properties. Novel piperazine linked methylene-bis-coumarins, which share a structural resemblance to the compound , have shown significant inhibitory activity against human pathogenic bacterial strains. This suggests a potential avenue for the development of new antibacterial agents (Nagaraj, Srinivas, Naik, & Neelofer, 2019).

Labeling for 5-HT1A Receptor Agonists

The compound also shares similarities with other molecules used for labeling 5-HT1A receptor agonists, indicating its potential use in developing tools for understanding serotonin's role in the brain and psychiatric disorders (Lu et al., 2005).

Antiviral and Antimicrobial Activities

Research on urea and thiourea derivatives of piperazine, including those doped with Febuxostat, has shown promising antiviral and antimicrobial activities, suggesting that structurally related compounds might also possess these properties and could be explored for their therapeutic potential (Krishna Reddy et al., 2013).

Crystal Structure Analysis

Crystallographic analysis of related compounds has provided insights into their molecular structure, which is crucial for understanding their interaction with biological targets and for the rational design of new drugs (Deniz & Ibiş, 2009).

Safety and Hazards

Future Directions

The potential future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications . Given the presence of the piperazine ring and the fluorophenyl group, which are common motifs in medicinal chemistry, this compound might have potential as a pharmaceutical agent .

Properties

IUPAC Name |

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O6/c1-30-18-12-16(25(28)29)10-13-11-17(21(27)31-19(13)18)20(26)24-8-6-23(7-9-24)15-4-2-14(22)3-5-15/h2-5,10-12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAFFSJHVNKQRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2906811.png)

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2906818.png)

![N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2906828.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2906831.png)